

A Comparative Toxicological Analysis of Pyrazinecarbonitrile and Its Derivatives

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Compound of Interest

Compound Name: *Pyrazinecarbonitrile*

Cat. No.: *B1219330*

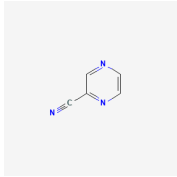
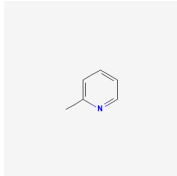
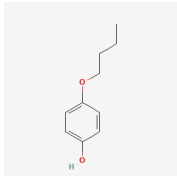
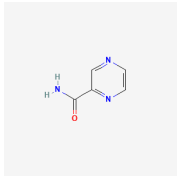
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of **Pyrazinecarbonitrile** and its selected derivatives: 2-Methylpyrazine, 2,5-Dimethylpyrazine, and 2-Pyrazinecarboxamide. The information is compiled from various toxicological studies to facilitate a comparative assessment of their acute oral toxicity and to provide standardized protocols for in vitro cytotoxicity evaluation.

Quantitative Toxicity Data

The acute oral toxicity of **Pyrazinecarbonitrile** and its derivatives varies depending on the specific substitutions on the pyrazine ring. The following table summarizes the available acute oral toxicity data in rats.

Compound	Structure	CAS Number	Oral LD50 (Rat)	ATE (Oral, Rat)	Reference
Pyrazinecarb onitrile		19847-12-2	300 - 2000 mg/kg	500 mg/kg	[1]
2- Methylpyrazin e		109-08-0	1800 mg/kg	Not Available	[2] [3] [4]
2,5- Dimethylpyra zine		123-32-0	1020 mg/kg	Not Available	[5] [6]
2- Pyrazinecarb oxamide		98-96-4	LDLO: 3 g/kg	Not Available	[7]

LD50: Median Lethal Dose. The dose required to kill half the members of a tested population.

LDLO: Lowest Published Lethal Dose. ATE: Acute Toxicity Estimate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of toxicological data. Below are protocols for commonly used in vitro cytotoxicity assays and the in vivo acute oral toxicity test.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[7\]](#)[\[8\]](#)

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[7]

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]
- Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. After 24 hours of incubation, replace the old medium with the medium containing the test compounds.[10]
- Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂. [10]
- MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10]
- Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
- Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes based on the LD₅₀ value.[11][12]

Principle: The test involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step (survival or death of the animals) determines the dose for the next step. The method uses a starting dose of 5, 50, 300, or 2000 mg/kg body weight.[12]

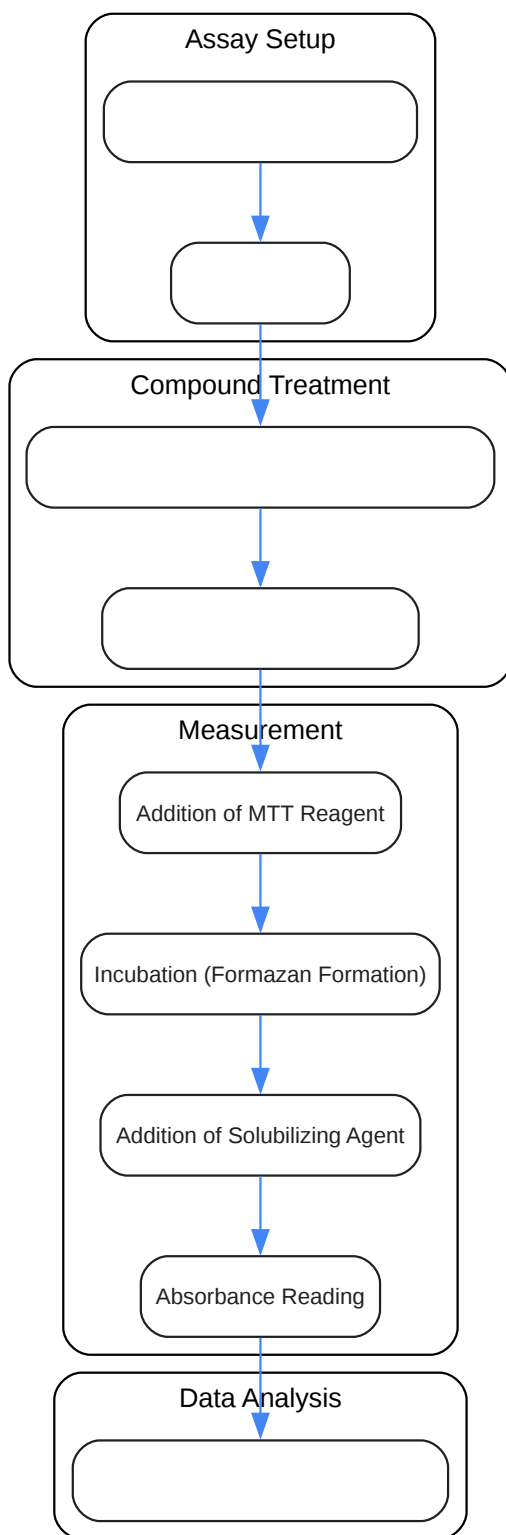
Procedure:

- **Animal Selection:** Healthy, young adult Wistar female rats are typically used.[12]
- **Fasting:** The animals are fasted for at least 16 hours before administration of the test substance, with water available ad libitum.[2]
- **Administration:** The test substance is administered in a single dose by gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions. [11]
- **Observation:** The animals are observed for mortality and clinical signs of toxicity for a period of 14 days. Body weight is measured on days 0, 7, and 14.[12]
- **Stepwise Dosing:**
 - Start with a group of three animals at a specific dose level (e.g., 300 mg/kg).
 - If no mortality occurs, proceed to the next higher dose level with another group of three animals.
 - If mortality is observed, the test is repeated at a lower dose level.
- **Endpoint:** The test is concluded when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The substance is then classified according to the Globally Harmonised System (GHS).[11]
- **Necropsy:** At the end of the observation period, all surviving animals are subjected to a gross necropsy.[12]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

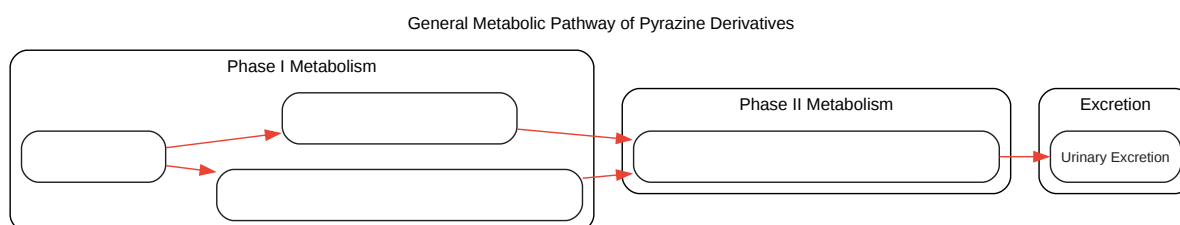
Experimental Workflow for In Vitro Cytotoxicity Assessment



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Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

General Metabolic Pathway of Pyrazine Derivatives



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Caption: General metabolic fate of pyrazine derivatives in the body.

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